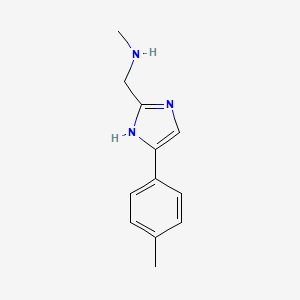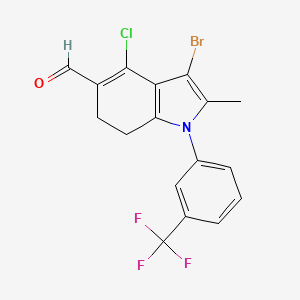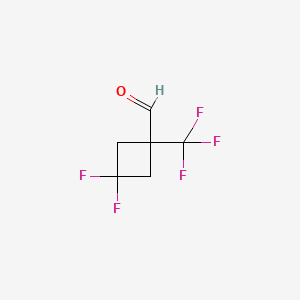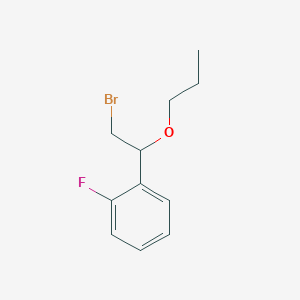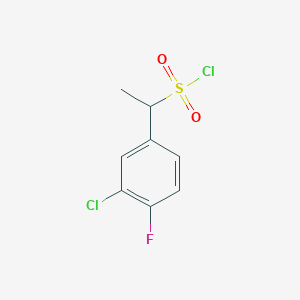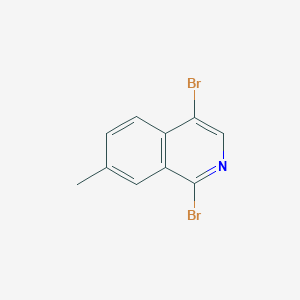
1,4-Dibromo-7-methylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-7-methylisoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The presence of bromine atoms at positions 1 and 4, along with a methyl group at position 7, makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-7-methylisoquinoline can be synthesized through several methods. One common approach involves the bromination of 7-methylisoquinoline. The reaction typically uses bromine (Br2) in the presence of a solvent such as nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: 1,4-Dibromo-7-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like Dess-Martin periodinane (DMP) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.
Oxidation Products: Isoquinoline N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex organic molecules.
科学的研究の応用
1,4-Dibromo-7-methylisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 1,4-dibromo-7-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group at position 7 can affect the compound’s electronic properties and reactivity .
類似化合物との比較
1,4-Dibromoisoquinoline: Lacks the methyl group at position 7, which can influence its reactivity and applications.
7-Methylisoquinoline: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
1,4-Dichloro-7-methylisoquinoline: Chlorine atoms instead of bromine, which can affect the compound’s reactivity and physical properties
Uniqueness: 1,4-Dibromo-7-methylisoquinoline is unique due to the combination of bromine atoms and a methyl group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
2138201-21-3 |
|---|---|
分子式 |
C10H7Br2N |
分子量 |
300.98 g/mol |
IUPAC名 |
1,4-dibromo-7-methylisoquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3 |
InChIキー |
VJCPQCSEOKWIQE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CN=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



